![molecular formula C9H7ClN2 B184428 5-Chloro-2-methyl-1,8-naphthyridine CAS No. 1772-45-8](/img/structure/B184428.png)
5-Chloro-2-methyl-1,8-naphthyridine
Overview
Description
5-Chloro-2-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 1772-45-8 . It has a molecular weight of 178.62 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Chloro-2-methyl-1,8-naphthyridine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The Inchi Code for 5-Chloro-2-methyl-1,8-naphthyridine is 1S/C9H7ClN2/c1-6-2-3-7-8 (10)4-5-11-9 (7)12-6/h2-5H,1H3 . The InChI key is GLDRQEIMGVCUET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-1,8-naphthyridine is a powder in physical form . It has a molecular weight of 178.62 . The storage temperature is room temperature .Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
5-Chloro-2-methyl-1,8-naphthyridine: derivatives have been explored for their antibacterial properties. The naphthyridine core is present in several antibacterial agents, including gemifloxacin . This compound’s structural motif is conducive to interacting with bacterial enzymes and disrupting their function, which is crucial in the development of new antibiotics.
Organic Synthesis: Multicomponent Reactions
In organic synthesis, multicomponent reactions (MCRs) are valuable for constructing complex molecules efficiently5-Chloro-2-methyl-1,8-naphthyridine can be synthesized through MCRs, which is significant for medicinal chemistry and chemical biology due to the ability to generate diverse molecular architectures .
Photochemistry: Light-Emitting Diodes
The naphthyridine compounds, including 5-Chloro-2-methyl-1,8-naphthyridine , find applications in photochemistry as components of light-emitting diodes (LEDs) . Their electronic properties make them suitable for use in devices that require stable and efficient light emission.
Materials Science: Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of solar cell that uses a photosensitive dye as the light-absorbing material5-Chloro-2-methyl-1,8-naphthyridine derivatives can serve as components in DSSCs due to their ability to absorb light and convert it into electrical energy .
Chemical Sensors: Molecular Sensing
The unique structure of 5-Chloro-2-methyl-1,8-naphthyridine allows it to be used in the development of molecular sensors. These sensors can detect the presence of specific molecules or ions, which is essential for environmental monitoring and diagnostics .
Supramolecular Chemistry: Host-Guest Systems
In supramolecular chemistry, host-guest systems are designed to create complexes that can selectively bind to certain substrates5-Chloro-2-methyl-1,8-naphthyridine can form part of self-assembly host-guest systems, which have potential applications in drug delivery and molecular recognition .
Pharmacology: Antihypertensive and Antiarrhythmic Drugs
Substituted naphthyridine compounds, including 5-Chloro-2-methyl-1,8-naphthyridine , have been used as antihypertensives and antiarrhythmics. Their interaction with biological targets can modulate blood pressure and heart rhythm, which is beneficial for treating cardiovascular diseases .
Agriculture: Herbicide Safeners
In the agricultural sector, 5-Chloro-2-methyl-1,8-naphthyridine derivatives can act as herbicide safeners. These compounds protect crops from the toxic effects of herbicides, ensuring the safety and efficacy of weed control measures .
Safety and Hazards
The safety information for 5-Chloro-2-methyl-1,8-naphthyridine includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and are used in medicinal chemistry .
Mode of Action
Naphthyridines are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
properties
IUPAC Name |
5-chloro-2-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRQEIMGVCUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483145 | |
Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1772-45-8 | |
Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methyl-1,8-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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